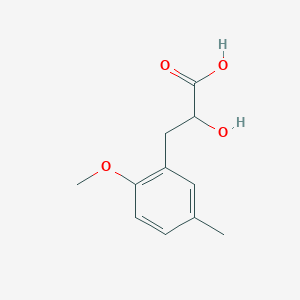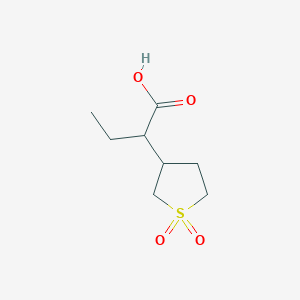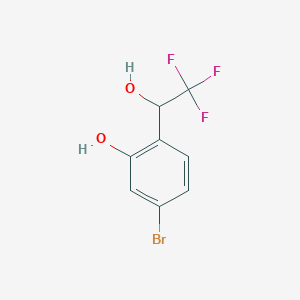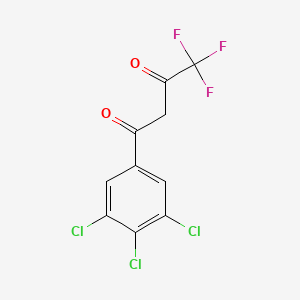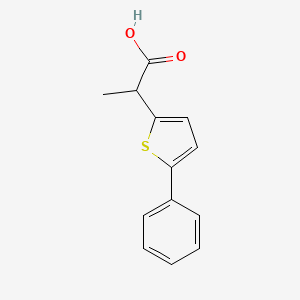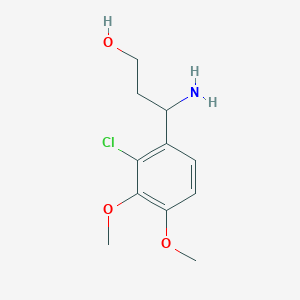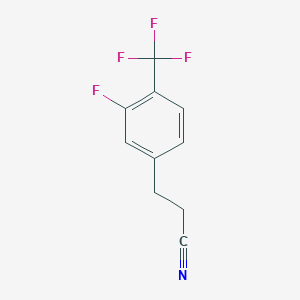
3-(3-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile is an organic compound that belongs to the class of aromatic nitriles It features a phenyl ring substituted with both fluoro and trifluoromethyl groups, making it a fluorinated aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a cyanation reaction, where the aldehyde is converted to the corresponding nitrile using reagents such as sodium cyanide or potassium cyanide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanation processes, utilizing continuous flow reactors to ensure efficient and safe handling of cyanide reagents. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution: Products include substituted phenyl derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-4-(trifluoromethyl)phenylmethanol
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
3-(3-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H7F4N |
|---|---|
Molekulargewicht |
217.16 g/mol |
IUPAC-Name |
3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7F4N/c11-9-6-7(2-1-5-15)3-4-8(9)10(12,13)14/h3-4,6H,1-2H2 |
InChI-Schlüssel |
QBIMDCLIDLSDPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCC#N)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)


![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)

